Cyanomethyl 3-phenylprop-2-enoate
Description
Cyanomethyl 3-phenylprop-2-enoate is an α,β-unsaturated ester derivative of cinnamic acid, characterized by a phenyl group conjugated to a prop-2-enoate backbone. The ester moiety in this compound is substituted with a cyanomethyl group (–CH₂CN), distinguishing it from conventional alkyl cinnamate esters.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
cyanomethyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H9NO2/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-7H,9H2 |
InChI Key |
MVTSKCGLGNTMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanomethyl 3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Cyanomethyl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of cyanomethyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The cyano group and ester functional group can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Cyanomethyl 3-phenylprop-2-enoate belongs to a class of α,β-unsaturated esters with varying substituents on the ester oxygen. Key analogs include:
- Methyl 3-phenylprop-2-enoate (methyl cinnamate): Methyl ester of cinnamic acid .
- Ethyl 3-phenylprop-2-enoate (ethyl cinnamate): Ethyl ester derivative .
- Propyl/Butyl 3-phenylprop-2-enoate: Longer alkyl chain esters .
The cyanomethyl group introduces a nitrile functionality, which enhances polarity and alters electronic effects compared to alkyl substituents. This difference impacts intermolecular interactions (e.g., hydrogen bonding, dipole-dipole forces) and stability under thermal or hydrolytic conditions.
Physical Properties
*Estimated values based on structural analogs and substituent effects.
Key Observations :
- The nitrile group increases molecular weight and polarity compared to methyl/ethyl analogs, likely enhancing solubility in polar aprotic solvents.
- Boiling points are influenced by molecular weight and intermolecular forces; the cyanomethyl derivative may exhibit higher boiling points than methyl cinnamate due to stronger dipole interactions.
Chemical Reactivity and Stability
- Hydrolysis: Alkyl cinnamates (e.g., methyl, ethyl) undergo saponification in basic conditions to yield cinnamic acid. The cyanomethyl ester may hydrolyze to cinnamic acid and cyanomethyl alcohol, though the nitrile group could stabilize the ester under acidic conditions.
- Nucleophilic Attack : The electron-withdrawing nitrile group enhances electrophilicity at the β-carbon of the α,β-unsaturated ester, increasing susceptibility to Michael addition reactions compared to alkyl analogs.
- Thermal Stability : Nitriles generally exhibit higher thermal stability than alkyl esters, suggesting improved resistance to decomposition at elevated temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
